3-Methyl-2-hexanone

描述

Contextualization within Ketone Chemistry and Branched Aliphatic Compounds

Ketones are a fundamental functional group in organic chemistry, and their reactivity is largely dictated by the carbonyl group. lumenlearning.com 3-Methyl-2-hexanone is specifically an aliphatic ketone, meaning its carbon structure consists of straight or branched chains, as opposed to aromatic rings. crunchchemistry.co.ukthoughtco.com The presence of a methyl group on the third carbon atom makes it a branched aliphatic compound. This branching influences its physical and chemical properties, distinguishing it from its linear isomer, 2-hexanone (B1666271).

The general properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C7H14O ontosight.ai |

| Molecular Weight | 114.19 g/mol ontosight.aiscbt.com |

| Boiling Point | Approximately 145-154 °C stenutz.eu |

| Density | Approximately 0.811 g/mL |

| Appearance | Colorless to light yellow liquid chemicalbook.comguidechem.com |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. ontosight.ai |

This table is interactive. Users can sort and filter the data as needed.

Significance in Contemporary Organic and Biological Chemistry Research

This compound has garnered attention in various research fields. In organic synthesis, it serves as a valuable intermediate for creating more complex molecules. For instance, it is a precursor in the synthesis of 3-[(dimethylamino)methyl]-5-methyl-2-hexanone, an intermediate for the pharmaceutical compound tetrabenazine. google.com The synthesis of this compound itself can be achieved through methods like the acetoacetic ester synthesis. chegg.comchemicalnote.com

In the realm of biological chemistry, this compound has been identified as a semiochemical, a chemical involved in communication between organisms. It is a component of the alarm pheromone in certain insects, such as those in the Triatoma genus, which are vectors for Chagas disease. biosynth.comnih.gov The compound is released by disturbed bugs and is a principal component in the metasternal glands of species like Triatoma longipennis and Triatoma phyllosoma. nih.govd-nb.info It has also been detected in human urine. biosynth.com

Comparative Analysis of Isomeric and Structural Analogues within Research Frameworks

The properties and applications of this compound can be better understood by comparing it with its isomers and structural analogues.

Isomers:

Isomers are molecules that have the same molecular formula but different structural arrangements. Key isomers of this compound include:

4-Methyl-2-hexanone (B86756): In this isomer, the methyl group is on the fourth carbon. Mass spectrometry can be used to distinguish between this compound and 4-methyl-2-hexanone through McLafferty rearrangement, which results in fragments with different mass-to-charge ratios. vaia.com

5-Methyl-2-hexanone (B1664664): This isomer is found in the urine of male deer mice and is part of a blend of ketones that attracts females. sfu.ca

2-Methyl-3-hexanone: A positional isomer where the carbonyl group is at the third carbon and the methyl group at the second. thegoodscentscompany.com

3-Methyl-2-pentanone (B1360105): This is an isomer with a shorter carbon chain (C6H12O). wikipedia.org

A comparative table of some isomers is provided below:

| Compound | Molecular Formula | Key Distinctions/Applications |

|---|---|---|

| This compound | C7H14O | Insect pheromone component biosynth.comnih.gov |

| 4-Methyl-2-hexanone | C7H14O | Differentiated by mass spectrometry. vaia.com |

| 5-Methyl-2-hexanone | C7H14O | Component of deer mouse pheromones. sfu.ca |

| 2-Methyl-3-hexanone | C7H14O | Positional isomer. thegoodscentscompany.com |

This table is interactive. Users can sort and filter the data as needed.

Structural Analogues:

Structural analogues have similar core structures but differ in certain atoms or functional groups.

2-Hexanone: This is the linear, unbranched analogue of this compound. stenutz.eu It is used as a starting material in the synthesis of other compounds, such as certain pheromone components. oup.comnih.gov

3-Hydroxy-2-hexanone: This analogue contains an additional hydroxyl (-OH) group. It is a common pheromone component in many cerambycid beetle species. nih.govresearchgate.net

5-Chloro-2-hexanone: The presence of a chlorine atom in this analogue significantly alters its properties, such as increasing its boiling point and density compared to 2-hexanone. vulcanchem.com

3,4-Dimethyl-2-hexanone: This compound has two methyl groups, which increases steric hindrance compared to linear ketones.

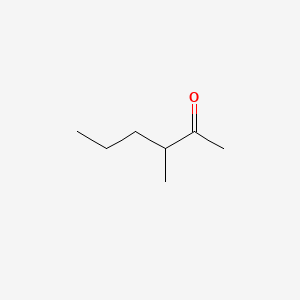

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methylhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-5-6(2)7(3)8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWYASONLSQZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870985 | |

| Record name | 3-Methylhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2550-21-2 | |

| Record name | 3-Methyl-2-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylhexan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylhexan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methyl 2 Hexanone and Its Derivatives

Chemo-Catalytic and Organocatalytic Synthesis Routes

The construction of the 3-Methyl-2-hexanone carbon skeleton can be achieved through various catalytic methods, including alkylation, oxidation/reduction pathways, and classic named reactions that build complexity from simple precursors.

Catalytic Alkylation Strategies in Ketone Synthesis

Catalytic alkylation provides a direct method for forming carbon-carbon bonds at the α-position of a ketone. The synthesis of this compound can be accomplished via the α-alkylation of a simpler ketone, such as butanone, using an appropriate alkylating agent. In a "borrowing hydrogen" methodology, alcohols can serve as alkylating agents in the presence of a metal and base catalyst, a process valued for its atom economy as it liberates only water as a byproduct. mdpi.com

For instance, the α-alkylation of butanone with 1-propanol (B7761284) can lead to the formation of this compound. mdpi.com Butanone possesses two nucleophilic α-carbon centers, leading to potential regioisomers. The formation of this compound occurs through alkylation at the methyl α-carbon, while alkylation at the methylene (B1212753) α-carbon would yield 3-heptanone. mdpi.com The reaction conditions and catalyst choice are crucial in directing the selectivity towards the desired branched ketone.

| Reaction | Starting Materials | Alkylating Agent | Products | Catalysis |

| α-Alkylation | Butanone | 1-Propanol | This compound, 3-Heptanone | Metal and base-catalyzed "borrowing hydrogen" |

Oxidation and Reduction Pathways in this compound Formation

The synthesis of this compound can be achieved through the oxidation of the corresponding secondary alcohol, 3-methyl-2-hexanol. This transformation is a fundamental reaction in organic chemistry. Common laboratory oxidizing agents such as chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄) can effectively facilitate this conversion. This pathway is also relevant in metabolic processes where enzymes like alcohol dehydrogenase can catalyze the oxidation of the alcohol to the ketone.

Conversely, the reduction of this compound using agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields 3-methyl-2-hexanol. While this is the reverse reaction, the principles are foundational. In more complex systems, the chemoselective reduction of a carbon-carbon double bond in a precursor like 3-methyl-2-cyclohexenone can yield (racemic) 3-methylcyclohexanone, demonstrating the use of reduction to prepare a saturated ketone from an unsaturated one. mdpi.com Palladium and platinum nanoparticles have been studied as catalysts for such hydrogenations. mdpi.com

| Reaction Type | Starting Material | Product | Typical Reagents/Catalysts |

| Oxidation | 3-Methyl-2-hexanol | This compound | Chromic acid (H₂CrO₄), Potassium permanganate (KMnO₄) |

| Reduction | This compound | 3-Methyl-2-hexanol | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) |

Carbonyl Functionalization and Cross-Coupling Reactions

The functionalization of carbonyl compounds at the α-position is a versatile strategy for synthesis. researchgate.net While specific examples detailing the synthesis of this compound via modern cross-coupling reactions are not prevalent in the reviewed literature, the general principles are applicable. Transition-metal-free cross-coupling reactions, for example, have been developed for forming C-C bonds, though they can sometimes suffer from poor regioselectivity. acs.org

The Suzuki-Miyaura cross-coupling reaction, which typically uses a palladium catalyst to couple organoboron compounds with organic halides, is a powerful tool for C-C bond formation. chemie-brunschwig.ch This reaction is noted for its mild conditions and tolerance of a wide range of functional groups. chemie-brunschwig.ch The reaction of alkenyl bromides with potassium alkyltrifluoroborates in the presence of a palladium catalyst is one such example of this methodology. nih.gov In principle, a precursor to this compound could be assembled using these techniques by forming one of the C-C bonds of the hexanone backbone.

Hypervalent iodine reagents are also used for the α-functionalization of carbonyl compounds, allowing for the introduction of various heteroatom and carbon substituents. researchgate.net These reactions represent an environmentally benign approach to modifying carbonyl structures. researchgate.net

Acetoacetic Ester Synthesis Derivatives for Branched Ketones

The acetoacetic ester synthesis is a classic and highly effective method for preparing ketones, including branched structures like this compound. chemicalnote.com The process utilizes ethyl acetoacetate (B1235776) (an acetoacetic ester) as a starting material, which contains acidic α-hydrogens that can be readily removed by a strong base like sodium ethoxide to form a nucleophilic enolate. chemicalnote.comaskthenerd.com

The synthesis of this compound via this route involves a sequential dialkylation of the acetoacetic ester. chemicalnote.com The process can be summarized in the following steps:

First Deprotonation: Treatment of ethyl acetoacetate with sodium ethoxide generates an enolate. chemicalnote.com

First Alkylation (SN2): The enolate attacks a primary alkyl halide (e.g., ethyl bromide) to form a mono-alkylated intermediate.

Second Deprotonation: The remaining α-hydrogen is removed by another equivalent of base.

Second Alkylation (SN2): The resulting enolate is treated with a second alkyl halide (e.g., methyl bromide) to form the dialkylated acetoacetic ester. chemicalnote.com

Hydrolysis and Decarboxylation: The ester is hydrolyzed under acidic conditions (H₃O⁺) to a β-keto acid, which is unstable and readily undergoes decarboxylation upon heating to yield the final ketone product, this compound. chemicalnote.comaskthenerd.com

| Step | Description | Reagents |

| 1 | Deprotonation & Alkylation 1 | 1. Sodium ethoxide; 2. Ethyl halide |

| 2 | Deprotonation & Alkylation 2 | 1. Sodium ethoxide; 2. Methyl halide |

| 3 | Hydrolysis & Decarboxylation | H₃O⁺, Heat |

Enantioselective and Stereocontrolled Synthesis Approaches

The carbon at position 3 in this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Asymmetric synthesis aims to produce one of these enantiomers selectively, which is crucial in fields like pharmaceuticals and fragrance chemistry.

Asymmetric Catalysis for Chiral Stereocenter Formation

The chiral center in this compound is a tertiary stereocenter. A significant challenge in synthesizing and maintaining the optical purity of such α-chiral ketones is that the chiral center is susceptible to racemization. reddit.com The presence of an acidic α-hydrogen allows for keto-enol tautomerism, which can destroy the stereocenter, particularly under aqueous acidic or basic conditions. reddit.com

Asymmetric catalysis offers a powerful solution for establishing such stereocenters with high enantioselectivity. This involves using a chiral catalyst to influence the stereochemical outcome of the reaction. nih.gov Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major field in asymmetric synthesis. uni-koeln.de

For example, the chiral amino acid L-proline can catalyze asymmetric intermolecular aldol (B89426) reactions. lasalle.eduresearchgate.net In a reaction analogous to what could be a step in a derivative synthesis, L-proline catalyzes the reaction between acetone (B3395972) and isobutyraldehyde (B47883) to form (R)-4-hydroxy-5-methyl-2-hexanone with enantioselectivity. lasalle.edu The mechanism involves the formation of a chiral enamine intermediate from acetone and L-proline, which then directs the facial attack of the aldehyde. lasalle.edu This principle of using chiral organocatalysts to control the formation of stereocenters adjacent to a carbonyl group is directly applicable to the synthesis of chiral derivatives of this compound.

Biocatalysis, using enzymes, also provides exceptional stereocontrol. For instance, alcohol dehydrogenases (ADHs) are used for the stereoselective reduction of ketones or the oxidation of alcohols. The combination of metal nanoparticle catalysts with an NAD-dependent thermostable alcohol dehydrogenase (TADH) has been used in the one-flask double reduction of 3-methyl-2-cyclohexenone to (1S,3S)-3-methylcyclohexanol, showcasing a chemoenzymatic cascade that creates specific stereoisomers. mdpi.comresearchgate.net Such enzymatic approaches could be envisioned for the enantioselective reduction of a prochiral precursor to generate enantiomerically enriched 3-methyl-2-hexanol, which could then be oxidized to chiral this compound.

| Method | Catalyst Type | Principle | Example Application (Analogous) |

| Organocatalysis | Chiral Amino Acid (e.g., L-Proline) | Formation of a chiral enamine intermediate to direct attack on an electrophile. lasalle.edu | Asymmetric aldol condensation to form chiral β-hydroxy ketones. lasalle.edu |

| Biocatalysis | Alcohol Dehydrogenase (ADH) | Enantioselective reduction of a ketone or oxidation of a racemic alcohol. mdpi.comresearchgate.net | Stereoselective reduction of 3-methyl-2-cyclohexenone. mdpi.comresearchgate.net |

Biocatalytic Transformations and Enzymatic Synthesis of Optically Active Derivatives

The synthesis of enantiomerically pure compounds is a significant focus in the chemical and pharmaceutical industries. rsc.org Biocatalysis, utilizing enzymes as catalysts, presents a green and highly selective method for producing chiral molecules under mild reaction conditions. proquest.com Enzymes like hydrolases, dehydrogenases, and transaminases are increasingly employed for their high activity and excellent selectivity in creating optically active compounds. proquest.comnih.gov

For derivatives of this compound, enzymatic processes offer powerful routes to chiral hydroxy ketones and amines. One notable example is the biocatalytic reduction of related diketones. The R-selective 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii DSM 8716T (BcBDH) effectively catalyzes the asymmetric reduction of prochiral 1,2-diketones. rsc.org For instance, it reduces 5-methyl-2,3-hexanedione (B78870) primarily to 5-methyl-3-hydroxy-2-hexanone, demonstrating its potential for creating chiral α-hydroxy ketones which are valuable as flavoring compounds and precursors for fine chemicals. rsc.org

Amine dehydrogenases (AmDHs) represent another class of enzymes crucial for producing chiral amines, which are key intermediates for many pharmaceutical and agrochemical compounds. rsc.org These enzymes can perform reductive amination on carbonyl compounds like ketones. In a dual-enzyme system, an AmDH can be paired with a formate (B1220265) dehydrogenase (FDH) for cofactor recycling. nih.govrsc.org This system exhibits high atom efficiency by using ammonium (B1175870) formate as both the nitrogen source and the reducing agent, with inorganic carbonate as the only byproduct. rsc.org The reductive amination of prochiral ketones using this method proceeds with exceptional stereoselectivity, often yielding (R)-configured amines with over 99% enantiomeric excess (ee). rsc.org

While not a direct enzymatic transformation of this compound, related chemoenzymatic strategies are used for its isomers. For example, optically active 2-hydroxy-5-methyl-3-hexanone (B12690846) has been synthesized via Sharpless asymmetric dihydroxylation of a silyl (B83357) enol ether derived from 5-methyl-3-hexanone, yielding products with high enantiomeric excess. researchgate.netresearchgate.net

| Substrate | Enzyme/Catalyst System | Product | Key Findings | Reference |

|---|---|---|---|---|

| 5-Methyl-2,3-hexanedione | 2,3-butanediol dehydrogenase (BcBDH) | 5-Methyl-3-hydroxy-2-hexanone | Selective asymmetric reduction of a prochiral diketone. | rsc.org |

| Prochiral Ketones (General) | Amine Dehydrogenase (AmDH) / Formate Dehydrogenase (Cb-FDH) | (R)-amines | Quantitative conversion and >99% ee. High atom efficiency. | rsc.org |

| 5-Methyl-3-trimethylsiloxy-2-hexene | AD-mix-β (Sharpless Dihydroxylation) | (R)-2-Hydroxy-5-methyl-3-hexanone | 76.9% yield with 75.6% ee. | researchgate.netresearchgate.net |

Chiral Resolution Techniques for this compound Isomers

When a chiral compound is synthesized from achiral precursors, it typically forms as a racemic mixture (a 50:50 mix of enantiomers). libretexts.org The separation of these enantiomers is a process known as chiral resolution. Since enantiomers possess identical physical properties, direct separation is difficult. The common strategy involves converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.org

One classical method is chemical resolution, which involves reacting the racemate with a single enantiomer of a chiral resolving agent. libretexts.org For a racemic ketone like this compound, this can be achieved by first reducing it to the corresponding alcohol, 3-methyl-2-hexanol. The racemic alcohol can then be reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (+)-camphor-10-sulfonic acid, to form a mixture of diastereomeric salts. libretexts.org These salts, having different solubilities, can be separated by fractional crystallization. libretexts.orggoogle.com After separation, a simple acid-base reaction can liberate the pure enantiomer of the alcohol. libretexts.org

Kinetic resolution is another powerful technique, often employing enzymes for their high stereoselectivity. Lipase-catalyzed kinetic resolution is widely used for resolving racemic alcohols. google.com In this method, the racemic alcohol (e.g., 3-methyl-2-hexanol) is subjected to transesterification with an acyl donor in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme will selectively acylate one enantiomer at a much faster rate than the other. The reaction is stopped at around 50% conversion, resulting in a mixture of one enantiomer as the acetate (B1210297) and the other as the unreacted alcohol. These can then be separated by standard chromatographic methods. This technique has been successfully applied to resolve various acyclic acetates into enantiomerically pure (R)-alcohols. google.com

The success of a resolution and the enantiomeric purity of the products are typically determined using techniques like chiral chromatography or mass spectrometry, which can differentiate between the diastereomeric complexes formed. polyu.edu.hk

| Method | Principle | Typical Steps for this compound | Reference |

|---|---|---|---|

| Chemical Resolution via Diastereomeric Salts | Formation of separable diastereomers by reacting a racemate with a chiral resolving agent. | 1. Reduce racemic this compound to 3-methyl-2-hexanol. 2. React with a chiral acid (e.g., (+)-tartaric acid). 3. Separate diastereomeric salts by crystallization. 4. Regenerate the pure alcohol enantiomer. | libretexts.org |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer in a racemic mixture. | 1. Reduce racemic this compound to 3-methyl-2-hexanol. 2. Perform lipase-catalyzed acylation. 3. Separate the resulting ester (one enantiomer) from the unreacted alcohol (the other enantiomer). | google.com |

Multi-Component and Cascade Reaction Development for Complex Structures

Modern organic synthesis increasingly focuses on efficiency, aiming to build complex molecular architectures in fewer steps. Multi-component reactions (MCRs) and cascade reactions are powerful strategies that align with this goal. mdpi.comorganic-chemistry.org

MCRs are convergent reactions where three or more starting materials combine in a single operation to form a product that incorporates all or most of the atoms of the reactants. organic-chemistry.org As a ketone, this compound can serve as a key building block in several classic MCRs. For example, in a Mannich-type reaction, this compound could react with an aldehyde and an amine to form a β-amino-carbonyl compound. organic-chemistry.org The challenge in MCRs is to control the network of reactions to favor the desired product and avoid side reactions, which often depends on carefully chosen reaction conditions. organic-chemistry.org

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. mdpi.com This approach avoids the need for isolation and purification of intermediates, which saves time, resources, and reduces waste. mdpi.com A chemoenzymatic cascade has been demonstrated for the double reduction of 3-methyl-2-cyclohexenone, where a metal nanoparticle catalyst first reduces the C=C double bond, followed by an alcohol dehydrogenase that reduces the ketone to a specific stereoisomer of the alcohol. mdpi.com A similar cascade could be envisioned for derivatives of this compound, combining chemical and biological catalysts in one pot to achieve complex transformations with high selectivity. For instance, a synthetic route for 3-[(dimethylamino)methyl]-5-methyl-2-hexanone involves a two-step sequence that begins with the addition to an unsaturated precursor, demonstrating a pathway to more complex derivatives. google.com

Green Chemistry Principles in Synthetic Route Design for this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include maximizing atom economy, using renewable feedstocks, employing catalytic reagents, and minimizing waste. rsc.orgmdpi.com

The synthesis of this compound and its derivatives can be designed to adhere to these principles.

Catalysis and Atom Economy : The use of catalysts is superior to stoichiometric reagents. Biocatalytic methods, such as the reductive amination of ketones using amine dehydrogenases, are excellent examples of green chemistry. rsc.org When coupled with a cofactor regeneration system, these reactions can have very high atom economy, producing water or inorganic carbonate as the only byproduct. rsc.orgacs.org

One-Pot and Cascade Reactions : As mentioned previously, cascade reactions are inherently green because they reduce the number of separate purification steps, which in turn minimizes solvent use, energy consumption, and waste generation. mdpi.com These one-flask processes are considered a key technique for realizing the principles of green chemistry. mdpi.com

Safer Solvents and Reagents : Green synthesis routes prioritize the use of less hazardous chemicals. For example, developing chemo-enzymatic pathways can help avoid harmful and toxic reagents like sodium nitrite (B80452) or borane (B79455) that are used in some traditional synthetic routes. mdpi.com The use of enzymes often allows reactions to proceed in aqueous media under mild conditions.

Renewable Feedstocks : A core tenet of green chemistry is the use of starting materials derived from renewable sources rather than depleting fossil fuels. Synthesizing chiral building blocks from biobased materials like levoglucosenone, which is obtained from the pyrolysis of cellulose (B213188), provides a sustainable pathway to valuable chemical intermediates. mdpi.com

By integrating biocatalysis, cascade reactions, and renewable starting materials, the synthesis of this compound and its complex derivatives can become more efficient, sustainable, and environmentally benign.

Mechanistic Investigations and Reaction Dynamics of 3 Methyl 2 Hexanone

Reaction Kinetics and Determination of Thermodynamic Parameters

The study of reaction kinetics for 3-methyl-2-hexanone involves analyzing the rate at which it undergoes chemical transformations. While specific kinetic data for every reaction of this compound is not extensively documented in a single source, principles can be drawn from studies on similar ketones. For instance, the oxidation of ketones is often found to be first-order with respect to both the ketone and the oxidizing agent. arcjournals.org In acid-catalyzed reactions, the rate can also show a first-order dependence on the concentration of H+ ions, indicating the involvement of a protonated intermediate. arcjournals.orgcdnsciencepub.com

Thermodynamic parameters provide essential information about the energy changes and stability associated with this compound and its reactions. These parameters are crucial for understanding reaction feasibility and equilibrium positions.

Table 1: Selected Thermodynamic and Physical Properties of this compound

| Parameter | Value | Units | Notes |

|---|---|---|---|

| Molecular Formula | C₇H₁₄O | - | nist.govnist.gov |

| Molecular Weight | 114.19 | g/mol |

This table is generated based on available data from cited sources.

Additional thermodynamic parameters such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and enthalpy of vaporization (ΔvapH°) are essential for comprehensive kinetic modeling but require specific experimental determination or high-level computational calculation for this compound. chemeo.com

Detailed Mechanisms of Oxidation and Reduction Reactions

Reduction Reactions this compound, as a ketone, can be readily reduced to the corresponding secondary alcohol, 3-methyl-2-hexanol. This transformation can be achieved through several pathways, most notably via hydride transfer agents or catalytic hydrogenation.

Reduction by Hydride Reagents: Agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used. The mechanism involves a two-step process:

Step 1: Nucleophilic Addition of Hydride: The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of this compound. This breaks the C=O pi bond, and its electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com

Step 2: Protonation: The alkoxide intermediate is subsequently protonated by a mild acid or solvent (like water or ethanol) in a workup step to yield the final product, 3-methyl-2-hexanol. masterorganicchemistry.com

Catalytic Hydrogenation: In industrial settings, reduction is often performed via catalytic hydrogenation. This involves reacting this compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or Raney nickel. The ketone adsorbs onto the catalyst surface, where the C=O bond is hydrogenated to a C-O and O-H bond, forming the alcohol.

Oxidation Reactions The oxidation of this compound is less common than its reduction, as it would require breaking a C-C bond. However, the reverse reaction, the oxidation of 3-methyl-2-hexanol, is a standard method to synthesize this compound. This reaction typically employs oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄).

The mechanism for the oxidation of many ketones by metal-based oxidants often proceeds through the enol tautomer. cdnsciencepub.com

Step 1: Enolization: The ketone first tautomerizes to its enol form (3-methyl-hex-2-en-2-ol) in an acid or base-catalyzed equilibrium.

Step 2: Oxidation of the Enol: The enol, with its electron-rich C=C double bond, is more susceptible to attack by the electrophilic oxidant. The oxidant attacks the double bond, leading to a series of steps that ultimately cleave the C=C bond if harsh conditions are used, or in the case of oxidizing a secondary alcohol, the C-H bond at the carbinol carbon is targeted to form the ketone. cdnsciencepub.com

Exploration of Nucleophilic and Electrophilic Addition Pathways

Nucleophilic Addition Pathways The primary reaction pathway for ketones like this compound is nucleophilic addition to the carbonyl group. pdx.edu The polarity of the carbon-oxygen double bond renders the carbonyl carbon electrophilic, making it a target for various nucleophiles.

Grignard Reaction: The addition of an organometallic reagent, such as a Grignard reagent (e.g., methylmagnesium bromide), results in the formation of a new carbon-carbon bond. The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. pdx.edu

Reductive Amination: This reaction pathway is used to synthesize amines from ketones. It involves the nucleophilic attack of ammonia (B1221849) or a primary amine on the carbonyl carbon of this compound.

An initial nucleophilic addition forms a hemiaminal intermediate.

The hemiaminal then dehydrates to form an imine intermediate.

The imine is subsequently reduced (often in the same pot via catalytic hydrogenation) to form the final amine product, 3-methyl-2-hexylamine.

Electrophilic Addition Pathways Electrophilic addition is characteristic of compounds with electron-rich pi systems like alkenes. libretexts.org A saturated ketone like this compound does not undergo direct electrophilic addition. However, its enol tautomer possesses a C=C double bond and can act as a nucleophile in reactions with electrophiles. masterorganicchemistry.com

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, this compound forms an enol. The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic halogen (e.g., Br₂). This results in the formation of an α-haloketone and regenerates the acid catalyst. masterorganicchemistry.com

Acid-Catalyzed Aldol (B89426) Reaction: The enol of this compound can act as a nucleophile and attack a protonated carbonyl group (an excellent electrophile) of another aldehyde or ketone molecule. masterorganicchemistry.com This C-C bond-forming reaction is the basis of the aldol addition, leading to a β-hydroxy ketone.

Theoretical and Computational Studies of Reaction Mechanisms

Density Functional Theory (DFT) Calculations for Reaction Pathway ElucidationDensity Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules, providing deep insights into reaction mechanisms. For reactions involving this compound, DFT can be employed to:

Elucidate Reaction Pathways: DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the step-by-step elucidation of complex reaction mechanisms, such as hydrogenation or oxidation. nih.gov For example, in the hydrogenation of an unsaturated precursor to a saturated ketone, DFT can reveal the mechanism of selective hydrogenation of C=C versus C=O bonds. nih.gov

Predict Activation Energies: By calculating the energies of reactants, transition states, and products, DFT can predict the activation energies for competing reaction pathways. This helps determine which reaction is kinetically favored.

Analyze Electronic Properties: DFT can model the electronic properties of this compound and its reactive intermediates, helping to explain its reactivity in nucleophilic or electrophilic attacks.

Interpret Spectroscopic Data: Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental infrared (IR) spectra, including the characteristic C=O stretching vibrations, and how they are affected by factors like solvent interaction. acs.org

Molecular Dynamics Simulations of Molecular InteractionsMolecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular interactions that is complementary to the static, energy-focused view from DFT. For this compound, MD simulations are valuable for:

Predicting Solvent Effects: The behavior and reactivity of this compound can be significantly influenced by the solvent. MD simulations can model the explicit interactions between the ketone and solvent molecules, helping to predict solvent effects on reaction rates and mechanisms.

Elucidating Solvation Shells: By simulating the arrangement of solvent molecules around the carbonyl group, MD can elucidate the structure of the solvent shell. This is crucial for understanding how the solvent mediates access of reactants to the reactive site.

Investigating Steric Hindrance: MD simulations can provide insight into how the bulk and conformation of the molecule and its neighbors affect the approach of a reactant. This is particularly relevant for understanding steric hindrance in nucleophilic additions to the carbonyl carbon of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Methyl-2-hexanone. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each proton and carbon atom, respectively, allowing for a detailed assignment of the molecule's structure. pressbooks.pub

The ¹³C NMR spectrum further corroborates the structure, with the carbonyl carbon appearing in the characteristic range of 190-215 δ. pressbooks.pub Saturated ketone carbons, like that in this compound, typically resonate between 200 and 215 δ. pressbooks.pub The remaining carbon signals can be assigned based on their chemical shifts, which are influenced by their proximity to the carbonyl group and the degree of substitution.

NMR spectroscopy is also instrumental in determining the stereochemistry of chiral molecules. oup.com For a chiral molecule like this compound, the presence of a chiral center at the C3 position means that adjacent protons can be diastereotopic and thus have different chemical shifts and coupling constants. oup.com Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the relative stereochemistry by analyzing through-space interactions between protons. e-bookshelf.de

| Proton (¹H) NMR Data (Typical Ranges) | Carbon (¹³C) NMR Data (Typical Ranges) |

| Assignment | Chemical Shift (δ, ppm) |

| CH₃ (acetyl) | ~2.1 (singlet) |

| CH (at C3) | Variable (multiplet) |

| CH₂ (hexyl chain) | Variable (multiplets) |

| CH₃ (at C3) | Variable (doublet) |

| CH₃ (terminal) | Variable (triplet) |

Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. askfilo.com For this compound, with a molecular weight of 114.19 g/mol , electron ionization (EI) is a common method to generate charged molecular ions and subsequent fragment ions. biosynth.comnist.gov

Aliphatic ketones like this compound undergo characteristic fragmentation pathways, most notably α-cleavage and the McLafferty rearrangement. vaia.comlibretexts.org

α-Cleavage: This involves the breaking of the bond between the carbonyl carbon and an adjacent carbon atom. vaia.com For this compound, α-cleavage can occur on either side of the carbonyl group. Cleavage between C2 and C3 results in the formation of a resonance-stabilized acylium ion with a mass-to-charge ratio (m/z) of 43 ([CH₃CO]⁺), which is often the base peak in the spectrum. vaia.comlibretexts.org Cleavage between C1 and C2 is also possible.

McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds that possess a γ-hydrogen atom. vaia.com In this compound, a hydrogen atom from the C4 position can be transferred to the carbonyl oxygen, leading to the cleavage of the β-bond (the bond between C2 and C3). This process results in the formation of a neutral enol radical and a charged alkene fragment. The McLafferty rearrangement for this compound specifically produces a fragment with an m/z of 72. vaia.com This characteristic fragment is crucial for distinguishing it from its isomers, such as 4-methyl-2-hexanone (B86756). vaia.com

The analysis of these and other fragment ions in the mass spectrum provides a molecular fingerprint that confirms the identity and structure of this compound. askfilo.comnist.gov

| Fragmentation Pathway | Resulting Ion (m/z) | Significance |

| α-Cleavage (at C2-C3) | 43 | Often the base peak, characteristic of a methyl ketone. vaia.comlibretexts.org |

| McLafferty Rearrangement | 72 | Distinguishes from isomers like 4-methyl-2-hexanone. vaia.com |

| Molecular Ion [M]⁺ | 114 | Represents the intact molecule. nist.gov |

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group. guidechem.comchemicalbook.com

For saturated aliphatic ketones like this compound, this C=O stretching vibration typically appears in the range of 1705-1725 cm⁻¹. pressbooks.publibretexts.org The exact position of this peak can provide subtle information about the molecular environment.

In addition to the prominent carbonyl peak, the IR spectrum of this compound also displays absorptions corresponding to C-H stretching and bending vibrations. docbrown.info

C-H Stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups of the alkyl chain. docbrown.info

C-H Bending: Absorptions in the fingerprint region (below 1500 cm⁻¹) correspond to various C-H bending vibrations, which are unique to the molecule and can be used for definitive identification. docbrown.info

The absence of other characteristic functional group absorptions, such as the broad O-H stretch of an alcohol or the sharp C≡C stretch of an alkyne, further confirms the structure as a simple ketone. docbrown.info

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | 1705 - 1725 | Strong, Sharp pressbooks.publibretexts.org |

| C-H Stretch (sp³ CH, CH₂, CH₃) | 2850 - 3000 | Strong docbrown.info |

| C-H Bend (CH₂, CH₃) | ~1465 and ~1375 | Medium to Weak docbrown.info |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment

This compound is a chiral molecule due to the stereocenter at the C3 position. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are vital for determining the enantiomeric purity and absolute configuration of such compounds. nih.govkud.ac.in

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. nsf.gov The resulting spectrum, a plot of molar ellipticity versus wavelength, shows positive or negative peaks (known as Cotton effects) corresponding to the electronic transitions of the chromophores in the molecule. kud.ac.in For this compound, the carbonyl group acts as the primary chromophore. The sign and magnitude of the Cotton effect associated with the n→π* transition of the carbonyl group are sensitive to the stereochemistry at the C3 center. This allows for the differentiation between the (R) and (S) enantiomers and the quantification of enantiomeric excess. mdpi.com Ab initio methods have been developed to simulate the MCD spectra of molecules like this compound to aid in the interpretation of experimental results. nih.govacs.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. kud.ac.in An ORD spectrum also exhibits Cotton effects in the region of an absorption band. kud.ac.in The shape and sign of the ORD curve are characteristic of the absolute configuration of the enantiomer. kud.ac.in While both ECD and ORD provide similar information, ECD spectra often have better resolution for overlapping transitions.

The enantiomeric purity of this compound can be determined by comparing the observed optical rotation or ECD signal of a sample to that of the pure enantiomer. researchgate.netiranchembook.ir It is important to note that the chiral center in (R)-3-methyl-2-hexanone can be racemized in the presence of aqueous acid due to the enolization of the ketone, which temporarily removes the chirality at the α-carbon. reddit.com

| Technique | Principle | Application to this compound |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light. nsf.gov | Determination of absolute configuration and enantiomeric purity based on the Cotton effect of the carbonyl chromophore. mdpi.com |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. kud.ac.in | Determination of absolute configuration from the shape and sign of the Cotton effect curve. kud.ac.in |

Biological and Ecological Interactions of 3 Methyl 2 Hexanone

Occurrence in Biological Systems and Metabolome Studies

3-Methyl-2-hexanone has been identified in various biological matrices, highlighting its role as a component of the metabolome—the complete set of small-molecule chemicals found within a biological sample.

Detection and Quantification in Human Biological Fluids (e.g., Urine, Feces)

Metabolomic studies have confirmed the presence of this compound in human biological fluids. It has been detected as a volatile organic compound (VOC) in both urine and breath. plos.org One study focusing on urinary VOCs quantified the concentration of this compound, finding it to range from 0.04 to 8.9 micrograms per liter (µg/L), with levels varying depending on the age and sex of the individual. biosynth.com

While a comprehensive analysis of fecal VOCs identified 297 different compounds, including numerous ketones like 2-butanone (B6335102) and its isomer 5-methyl-2-hexanone (B1664664), this compound was not specifically listed among the core compounds found in all subjects. researchgate.net Similarly, detailed quantification studies of urinary ketones in healthy volunteers have successfully measured a range of related compounds, such as 2-hexanone (B1666271), 3-hexanone, and 3-methyl-2-pentanone (B1360105), though this compound was not among the 16 volatiles quantified in that specific report. rsc.org This suggests that while present, its concentration or frequency in some bodily fluids may be lower than that of its structural isomers.

Table 1: Detection of this compound and Related Ketones in Human Biological Fluids

| Compound | Urine | Feces | Breath | Concentration in Urine (where available) |

|---|---|---|---|---|

| This compound | Detected plos.orgbiosynth.com | Not specified | Detected plos.org | 0.04 - 8.9 µg/L biosynth.com |

| 2-Hexanone | Detected & Quantified plos.orgrsc.org | Not specified | Detected frontiersin.org | Quantified rsc.org |

| 3-Hexanone | Detected & Quantified plos.orgrsc.org | Not specified | Not specified | Quantified rsc.org |

| 5-Methyl-2-hexanone | Detected plos.org | Detected plos.org | Detected plos.org | Not specified |

Presence in Natural Food Sources and Agricultural Products

This compound is recognized as a natural substance found in nature. thegoodscentscompany.com Research has identified it as a volatile component in tequila. acs.org While direct attribution to specific raw agricultural products is limited in available literature, its isomer, 5-methyl-2-hexanone, has been detected in foods such as eggs, fruits, and tea. hmdb.ca The presence of related ketones in a wide array of food items suggests that lipid oxidation and other natural biochemical processes in plants and foods are likely sources for these compounds.

Volatile Organic Compound (VOC) Emissions from Microorganisms

Microorganisms produce a vast array of microbial volatile organic compounds (MVOCs) during their metabolic processes. swesiaq.se While many ketones are known MVOCs, direct evidence of this compound emission is less common than for its isomers. Studies have shown that bacteria, particularly Actinomycetes, tend to produce more branched ketones compared to fungi. diva-portal.org For instance, 3-methyl-2-butanone (B44728) is a known MVOC with SOS-inducing activity, indicating it can cause DNA damage. frontiersin.orgresearchgate.net Other ketones such as 2-hexanone are also frequently reported as MVOCs in environments with microbial growth. gu.se The precursors for many methyl ketones are fatty acids, which are transformed through metabolic pathways within the microorganisms. diva-portal.org

Biochemical Pathways and Metabolic Transformations

The formation and breakdown of this compound are governed by specific enzymatic processes, and like other small molecules, it has the potential to interact with various biological targets.

Enzymatic Formation and Degradation Mechanisms in Biological Systems

The metabolism of this compound is linked to the enzymatic activity of alcohol dehydrogenases (ADHs). These enzymes catalyze the reversible reaction between alcohols and their corresponding aldehydes or ketones. The formation of this compound can occur through the oxidation of its corresponding secondary alcohol, 3-methyl-2-hexanol. nih.gov Conversely, the reduction of this compound would yield 3-methyl-2-hexanol. This bidirectional transformation is a common metabolic pathway for many ketones and alcohols in biological systems. nih.gov

The degradation of ketones can also proceed via Baeyer-Villiger monooxygenases (BVMOs), enzymes that insert an oxygen atom adjacent to the carbonyl group, forming an ester. nih.gov This ester is then hydrolyzed into an alcohol and a carboxylic acid. While this mechanism has been detailed for other short-chain methyl ketones in bacteria like Pseudomonas veronii, it represents a plausible degradation pathway for this compound in microbial systems. nih.gov

Interactions with Endogenous Biological Receptors and Enzymes

As a small, relatively simple molecule, this compound has the potential to interact with various biological receptors and enzymes. It is known to be an attractant for certain insects, such as the triatomine bug, which transmits Chagas disease, indicating an interaction with insect olfactory receptors. biosynth.com

In broader biological systems, chemicals can interact with nuclear receptors that regulate gene expression. Phytoestrogens, for example, can bind to estrogen receptors (ERs) and elicit a biological response. google.com While direct studies on this compound are limited, research on related compounds offers insight. Many endocrine-disrupting chemicals target ER signaling through direct binding or by modulating metabolic enzymes. nih.gov Estrogen itself is known to interact with N-methyl-D-aspartate (NMDA) receptors in the hippocampus, a key area for learning and memory, influencing synaptic plasticity. nih.gov Given the structural similarities among small organic molecules, the possibility of this compound interacting with such receptors, even weakly, cannot be discounted and warrants further investigation.

Role in Chemical Ecology and Interspecies Communication

This compound is an aliphatic ketone that plays a significant role in the chemical communication systems of various organisms, particularly insects. chemicalbook.com As a semiochemical, it mediates both intraspecific and interspecific interactions, functioning as a pheromone and an allomone. Its detection by other organisms can elicit specific behavioral responses, making it a key compound in the study of chemical ecology.

Pheromonal and Attractant Activities in Entomological Research

In the field of entomology, this compound is recognized primarily for its role as a component of pheromone blends in several insect species, most notably within the Triatominae subfamily, which are vectors of Chagas disease. biosynth.com Research has demonstrated that this compound can function as an alarm pheromone, an attractant, and a component of sexual communication signals depending on the species and the context.

Studies have identified this compound in the exocrine gland secretions of multiple triatomine bug species. In Dipetalogaster maximus, a species that lacks Brindley's glands, this compound is produced in the metasternal glands and is thought to function as an alarm and attractant pheromone, with its specific effect being concentration-dependent. cuni.cz

Similarly, analysis of the metasternal gland (MG) volatiles in species of the Triatoma phyllosoma complex revealed this compound as a principal component. nih.gov In Triatoma longipennis and Triatoma phyllosoma, it is the main compound in the MGs of both males and females. nih.gov For Triatoma pallidipennis, while cis-rose oxide is the dominant compound in females, this compound is a major component in the effluvia of male MGs, alongside 2-decanol. nih.gov

In Triatoma dimidiata, this compound is a major constituent of the volatiles released by disturbed bugs and is also present in the headspace of mating pairs, suggesting a role in both alarm and sexual communication. d-nb.info The compound is one of several shared among different haplogroups of T. dimidiata, indicating a conserved function. d-nb.info Its presence in the metasternal glands, which are associated with sexual behavior in triatomines, further supports its role in reproduction.

The following table summarizes the known pheromonal or attractant activities of this compound in various insect species based on entomological research.

| Species | Family | Gland Source | Observed Activity/Role | References |

| Dipetalogaster maximus | Reduviidae | Metasternal Glands | Alarm and attractant pheromone | cuni.czresearchgate.net |

| Triatoma longipennis | Reduviidae | Metasternal Glands | Principal compound in males and females | nih.govresearchgate.net |

| Triatoma pallidipennis | Reduviidae | Metasternal Glands | Major component in males | nih.govresearchgate.net |

| Triatoma phyllosoma | Reduviidae | Metasternal Glands | Principal compound in males and females | nih.govresearchgate.net |

| Triatoma dimidiata | Reduviidae | Metasternal Glands | Component of alarm and mating volatiles | d-nb.inforesearchgate.net |

Biogenic Emission and Ecological Impact

This compound is emitted by a variety of biological sources. Its most well-documented biogenic emission is from the exocrine glands of insects, particularly the metasternal glands of triatomine bugs, where it is synthesized and released to mediate communication. cuni.cznih.gov However, its presence is not limited to insects. The compound has also been detected as a natural volatile in foods such as blue cheese and nectarines. epa.gov Furthermore, it has been identified in human urine, with concentrations varying by age and sex. biosynth.com

The ecological impact of this compound is directly linked to its role as an information-carrying molecule. As an alarm pheromone, its release can warn conspecifics of danger, triggering dispersal or defensive behaviors that can influence local population dynamics and predator-prey interactions. cuni.cz As an attractant or part of a mating signal, it is crucial for aggregation and successful reproduction, thereby affecting population sustainability. nih.gov

Beyond its function as a semiochemical, the release of this compound into the environment contributes to the complex mixture of biogenic volatile organic compounds (BVOCs) in the atmosphere. Like many organic compounds, it has the potential to contribute to air pollution. ontosight.ai When released into aquatic systems, it may also be harmful to aquatic life. ontosight.ai The compound is considered to be susceptible to biodegradation in soil and water, and it can be degraded in the atmosphere through photooxidation. nih.gov

Environmental Dynamics and Degradation Pathways of 3 Methyl 2 Hexanone

Atmospheric Chemistry and Photochemical Degradation Processes

Once released into the troposphere, 3-methyl-2-hexanone is subject to degradation primarily through two photochemical processes: reaction with hydroxyl (OH) radicals and, to a lesser extent, direct photolysis.

The principal atmospheric loss mechanism for aliphatic ketones is gas-phase reaction with photochemically-produced hydroxyl radicals. acs.org The rate of this reaction is dependent on the ketone's molecular structure. For this compound, the presence of a tertiary hydrogen at the C-3 position is expected to make it more reactive than its straight-chain isomer, 2-hexanone (B1666271). The reaction proceeds via H-atom abstraction by the OH radical, primarily from the carbon atoms adjacent to the carbonyl group and the branched methyl group, leading to the formation of organic radical intermediates. These radicals then participate in a series of rapid reactions with molecular oxygen (O₂) to form peroxy radicals (RO₂), which can further react with nitric oxide (NO) or hydroperoxyl radicals (HO₂) to produce a variety of oxygenated products, including smaller aldehydes, ketones, and organic nitrates. researchgate.net

Direct photolysis, the breakdown of a molecule by absorption of light, is another potential degradation pathway. Aliphatic ketones possess a chromophore (the C=O group) that absorbs ultraviolet radiation in the actinic region (λ > 290 nm). copernicus.orgnoaa.gov This absorption can excite the molecule to a state where C-C bond cleavage can occur, typically adjacent to the carbonyl group (a Norrish-type reaction), yielding smaller radical species. beilstein-journals.org However, for many aliphatic ketones, the quantum yields for photolysis are low, and reaction with OH radicals remains the dominant atmospheric sink. copernicus.org

Table 1: Atmospheric Reaction Rate Constants and Estimated Lifetimes for Selected Ketones

| Compound | OH Radical Rate Constant (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime¹ |

|---|---|---|

| 2-Hexanone | 6.37 x 10⁻¹² nih.gov | ~2.5 days |

| 3-Methyl-2-pentanone (B1360105) | 6.02 x 10⁻¹² | ~2.7 days |

| 5-Methyl-2-hexanone (B1664664) | 1.03 x 10⁻¹¹ acs.org | ~1.6 days |

| This compound | ~8 x 10⁻¹² (Estimated) | ~2.0 days |

¹Calculated assuming an average global tropospheric OH radical concentration of 1 x 10⁶ molecules/cm³.

Bioremediation and Microbial Degradation Pathways in Environmental Matrices

In soil and water, the primary fate of this compound is microbial degradation. A diverse range of bacteria and fungi can utilize aliphatic ketones as a source of carbon and energy. nih.gov

A key mechanism for the aerobic degradation of methyl ketones is initiated by a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs). nih.govresearchgate.net This enzymatic reaction is analogous to the chemical Baeyer-Villiger oxidation, where an oxygen atom is inserted into a carbon-carbon bond adjacent to the carbonyl group, converting the ketone into an ester. rsc.orgnih.gov In the case of this compound, a BVMO would likely convert it to 1-methylbutyl acetate (B1210297).

This ester intermediate is then hydrolyzed by esterase enzymes to yield an alcohol (3-methyl-2-hexanol) and acetic acid. Both of these products can be readily assimilated into central metabolic pathways, such as the β-oxidation pathway for the alcohol (after its oxidation to a carboxylic acid) and the citric acid cycle for acetate. nih.gov

Studies on similar compounds support this pathway. For example, Pseudomonas veronii MEK700 has been shown to degrade short-chain methyl ketones like 2-butanone (B6335102) and 2-hexanone using a three-gene cluster that includes a BVMO (mekA), an esterase (mekB), and a transcriptional regulator (mekR). asm.org Similarly, the degradation of 2-tridecanone (B165437) by Pseudomonas multivorans was found to proceed through the formation of undecyl acetate, confirming the subterminal oxidation and BVMO mechanism. nih.govasm.org

Table 2: Microbial Degradation of Aliphatic Ketones

| Microorganism | Substrate(s) | Key Enzyme Type | Degradation Pathway |

|---|---|---|---|

| Pseudomonas veronii MEK700 | 2-Butanone, 2-Hexanone | Baeyer-Villiger Monooxygenase (BVMO), Esterase | Ketone → Ester → Alcohol + Carboxylic Acid asm.org |

| Pseudomonas multivorans | 2-Tridecanone | Baeyer-Villiger Monooxygenase (BVMO), Esterase | Subterminal oxidation to form an ester intermediate nih.gov |

| Rhodococcus sp. | Hexane (forms 2-hexanone as an intermediate) | Alkane Hydroxylase, Alcohol Dehydrogenase, BVMO | Alkane → Alcohol → Ketone → Ester nih.gov |

| Various Fungi & Actinomycetes | Various methyl ketones | Baeyer-Villiger Monooxygenase (BVMO) | Production and degradation of volatile ketones nih.gov |

Soil and Sediment Interactions: Adsorption, Desorption, and Mobility

When introduced into soil or sediment, the movement and bioavailability of this compound are controlled by adsorption and desorption processes. Adsorption refers to the binding of the chemical to soil particles, particularly organic matter and clay surfaces, while desorption is its release back into the soil water. researchgate.net

The mobility of a non-ionic organic compound like this compound in soil is commonly predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc). This coefficient normalizes the partitioning for the organic carbon content of the soil. A low Koc value indicates weak adsorption and high mobility, meaning the chemical moves readily with water, potentially leaching into groundwater. A high Koc value signifies strong adsorption and low mobility.

Direct Koc values for this compound are not available, but they can be estimated from its isomers. The estimated Koc for 2-hexanone is 134, while for 5-methyl-2-hexanone it is 250. nih.govnih.gov These values suggest that this compound is expected to have high to moderate mobility in soil. cdc.gov In soils with low organic matter content, it will be relatively mobile and prone to leaching. In soils rich in organic matter, its movement will be more retarded due to stronger adsorption. researchgate.net

Once in the soil, this compound is subject to the degradation pathways previously mentioned, primarily microbial degradation. Its volatility also means that it can partition from soil water into soil gas and diffuse into the atmosphere, especially from surface soils.

Table 4: Estimated Soil Interaction and Mobility Parameters

| Parameter | Estimated Value for this compound | Interpretation |

|---|---|---|

| Log Kₒw (Octanol-Water Partition Coefficient) | ~1.9 nih.gov | Indicates a preference for organic phases over water. |

| Kₒc (Soil Organic Carbon-Water Partition Coefficient) | ~150 - 250 L/kg | High to moderate mobility in soil and sediment. |

| Mobility Class | High to Moderate | Likely to leach in low-organic soils; less mobile in high-organic soils. |

| Primary Fate Processes in Soil | Microbial Degradation, Volatilization | Subject to both biological breakdown and physical transport to the atmosphere. |

Advanced Analytical Methodologies for Detection and Quantification

Hyphenated Chromatographic Techniques

Hyphenated chromatographic techniques, which combine the separation power of gas chromatography (GC) with the sensitive and selective detection capabilities of mass spectrometry (MS), are indispensable for the analysis of 3-methyl-2-hexanone.

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS): This powerful technique offers high selectivity and sensitivity for the analysis of target compounds in complex mixtures. While specific studies detailing the use of GC-MS/MS for this compound are not abundant in the provided search results, the principles of the technique are well-established for the analysis of similar ketones. The initial GC separation isolates compounds based on their volatility and interaction with the stationary phase. Subsequently, the first mass spectrometer (MS1) selects the molecular ion or a characteristic fragment ion of this compound. This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass spectrometer (MS2). This two-stage mass analysis significantly reduces matrix interference and enhances the signal-to-noise ratio, allowing for precise quantification at trace levels. The fragmentation pattern of this compound in mass spectrometry, particularly the products of McLafferty rearrangement, can be used to distinguish it from its isomers like 4-methyl-2-hexanone (B86756). vaia.com

Gas Chromatography-Selective Reagent Ionization-Time of Flight Mass Spectrometry (GC-SRI-TOF-MS): This innovative technique provides an alternative and highly effective method for the analysis of VOCs, including ketones. rsc.org In GC-SRI-TOF-MS, soft ionization methods are employed, which minimize the fragmentation of the analyte molecule, resulting in a clearer mass spectrum dominated by the molecular ion. rsc.orggcms.cz One common reagent ion used is NO+. rsc.orgrsc.org The reaction of NO+ with different chemical classes of VOCs proceeds through characteristic reaction mechanisms, which can be analytically useful for identifying structural isomers. rsc.orgrsc.org The coupling of GC with SRI-TOF-MS compensates for the lower selectivity of SRI-TOF-MS alone and aids in the confident identification of compounds in complex samples like human urine. rsc.org Studies have demonstrated the successful separation and detection of constitutional isomers, such as this compound and 3-heptanone, using a similar hyphenated technique involving multicapillary column (MCC) separation coupled with PTR-TOFMS. researchgate.net This approach allows for the separation of these isomers within a short elution time. researchgate.netresearchgate.net

Optimization of Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical step for the reliable analysis of trace levels of this compound. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free, and efficient technique for the extraction and enrichment of volatile and semi-volatile compounds from various matrices. frontiersin.orgrsc.org

The optimization of HS-SPME parameters is crucial to achieve the best analytical performance. Key parameters that are typically optimized include:

Fiber Coating: The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For ketones and other VOCs, fibers such as Carboxen/Polydimethylsiloxane (CAR/PDMS) and Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are commonly employed due to their high affinity for a broad range of volatile compounds. rsc.orgfrontiersin.orgmdpi.com

Extraction Temperature and Time: These parameters significantly influence the partitioning of the analyte between the sample matrix, the headspace, and the fiber coating. mdpi.comresearchgate.net Higher temperatures generally increase the vapor pressure of the analyte, facilitating its transfer to the headspace, but can also lead to the degradation of thermally labile compounds. The extraction time needs to be sufficient to allow for equilibrium to be reached or for a reproducible amount of the analyte to be extracted. rsc.org For instance, in the analysis of urinary VOCs, an extraction time of 50 minutes at 37°C has been found to be a reasonable compromise between achieving good detection limits and practical sample throughput. rsc.org In the analysis of surface-ripened cheeses, optimal conditions were found to be 50°C for 60 minutes. mdpi.comresearchgate.net

Agitation: Stirring or agitation of the sample during extraction helps to facilitate the mass transfer of the analyte from the sample matrix to the headspace, thereby improving extraction efficiency. rsc.org

Following extraction, the analytes are thermally desorbed from the SPME fiber in the hot injector of the gas chromatograph for subsequent analysis. rsc.org

Development of Highly Selective and Sensitive Detection Protocols for Trace Analysis

The detection of this compound at trace levels, particularly in complex biological and environmental samples, necessitates the development of highly selective and sensitive detection protocols.

One approach to enhance sensitivity is the use of Selected Ion Monitoring (SIM) in GC-MS analysis. epa.gov In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the target analyte, rather than scanning the entire mass range. This significantly increases the dwell time on the selected ions, leading to a much better signal-to-noise ratio and, consequently, lower detection limits. epa.gov

The choice of ionization technique also plays a crucial role. While standard electron ionization (EI) is widely used, it can cause extensive fragmentation, which may not be ideal for all applications. nist.govnist.gov Soft ionization techniques, such as those used in SRI-MS, can provide higher sensitivity for the molecular ion, which is often more specific for identification and quantification. rsc.orggcms.cz

Furthermore, the development of specific analytical methods tailored for trace volatile analysis, often based on established protocols like EPA Method 524.2, provides a framework for achieving low detection limits in challenging matrices like drinking and groundwater. epa.gov These methods often incorporate purge-and-trap techniques to efficiently extract and concentrate volatile analytes prior to GC-MS analysis. epa.gov

Overcoming Challenges in Complex Biological and Environmental Matrix Analysis

The analysis of this compound in complex matrices such as urine, breath, and environmental samples presents several challenges. rsc.orgresearchgate.netclu-in.orgnih.gov These matrices contain a multitude of other compounds that can interfere with the analysis, leading to co-eluting peaks, ion suppression, and a high chemical background. clu-in.orgnih.gov

Matrix Effects: The presence of high concentrations of other organic and inorganic compounds can affect the ionization efficiency of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. To mitigate matrix effects, strategies such as the use of internal standards, preferably isotopically labeled analogues of the analyte, are employed. Matrix-matched calibration curves are also a common approach to compensate for these effects.

Sample Heterogeneity: Environmental samples, such as soil and waste, can be highly heterogeneous, making it difficult to obtain a representative sample for analysis. clu-in.org Proper sample homogenization and the analysis of replicate samples are necessary to obtain reliable and reproducible results. clu-in.org

Interfering Compounds: Co-elution of interfering compounds with the same or similar mass-to-charge ratios as this compound can lead to false positives or inaccurate quantification. High-resolution mass spectrometry (HRMS) can help to distinguish between the analyte and interferences based on their exact masses. The use of tandem mass spectrometry (MS/MS) also provides an effective way to eliminate interferences by monitoring specific fragmentation transitions. frontiersin.org

Contamination: Contamination from external sources, such as sampling materials or the laboratory environment, can be a significant issue, especially in trace analysis. rsc.org The analysis of blank samples alongside the actual samples is essential to identify and correct for any background contamination. rsc.org

By employing advanced analytical techniques like GC-MS/MS and GC-SRI-TOF-MS, optimizing sample preparation methods such as HS-SPME, and developing robust detection protocols, the challenges associated with the analysis of this compound in complex matrices can be effectively addressed, enabling accurate and reliable quantification at trace levels.

Applications in Advanced Chemical Synthesis and Materials Science

Precursor in the Stereoselective Synthesis of Complex Organic Molecules

Stereoselective synthesis is a cornerstone of modern organic chemistry, aiming to produce specific stereoisomers of a chiral molecule. ijfans.org 3-Methyl-2-hexanone and its isomers serve as important starting materials in this field. Their carbonyl group can be targeted by various reagents to create new chiral centers with a high degree of control.

A significant application is the synthesis of chiral α-hydroxy ketones, which are valuable building blocks for pharmaceuticals and other biologically active compounds. rsc.orgresearchgate.net For instance, derivatives of this compound can be converted into silyl (B83357) enol ethers, which then undergo asymmetric dihydroxylation. The Sharpless asymmetric dihydroxylation method, using reagents like AD-mix-α and AD-mix-β, allows for the predictable synthesis of specific enantiomers. researchgate.net Research has shown that the silyl enol ether derived from 5-methyl-2-hexanone (B1664664) (a structural isomer) can be oxidized using AD-mix-β to produce (R)-3-hydroxy-5-methyl-2-hexanone with a 76.9% yield and a 77.2% enantiomeric excess (ee). researchgate.net Conversely, using AD-mix-α yields the (S)-enantiomer. researchgate.net

These stereoselective transformations highlight the compound's role in constructing molecules with precise spatial arrangements, essential for their final application and biological activity. ijfans.org

| Starting Material Derivative | Reaction Type | Reagent/Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Silyl enol ether of 5-methyl-2-hexanone | Sharpless Asymmetric Dihydroxylation | AD-mix-β | (R)-3-hydroxy-5-methyl-2-hexanone | 76.9% | 77.2% | researchgate.net |

| Silyl enol ether of 5-methyl-2-hexanone | Sharpless Asymmetric Dihydroxylation | AD-mix-α | (S)-3-hydroxy-5-methyl-2-hexanone | 71.8% | 68.6% | researchgate.net |

| Silyl enol ether of 5-methyl-3-hexanone | Sharpless Asymmetric Dihydroxylation | AD-mix-β | (R)-2-hydroxy-5-methyl-3-hexanone | 76.9% | 75.6% | researchgate.netresearchgate.net |

| 5-methyl-2,3-hexanedione (B78870) | Biocatalytic Reduction | Bacillus clausii butanediol (B1596017) dehydrogenase (BcBDH) | (R,R)-3-hydroxy-5-methyl-2-hexanone | 98% conversion | Not specified |

Role in the Development of Chiral Flavors and Fragrances (emphasis on synthetic pathways and enantiomeric purity)

The distinct sensory properties of enantiomers make chiral compounds highly sought after in the flavor and fragrance industry. This compound is a precursor to chiral hydroxy ketones that possess unique aroma profiles. ontosight.ai

Specifically, the isomers 3-hydroxy-5-methyl-2-hexanone (B67359) and 2-hydroxy-5-methyl-3-hexanone (B12690846) are recognized as important chiral flavor compounds. rsc.org The former is noted for imparting a "roasted brown" flavor characteristic of cocoa, chocolate, and coffee. The synthesis of these compounds with high enantiomeric purity is crucial, as different enantiomers can have different tastes and smells.

Key synthetic pathways include:

| Target Compound | Synthetic Method | Key Precursor | Reported Aroma Profile | Reference |

|---|---|---|---|---|

| 3-hydroxy-5-methyl-2-hexanone | Biocatalytic Reduction | 5-methyl-2,3-hexanedione | Roasted brown, cocoa, chocolate | rsc.org |

| 2-hydroxy-5-methyl-3-hexanone | Sharpless AD / Silyl Enol Ether Oxidation | 5-methyl-3-hexanone | Green, roasted, cocoa-like notes | researchgate.net |

Intermediate in the Synthesis of Pharmaceutical Compounds and Biologically Active Agents

This compound and its isomers are valuable intermediates in the synthesis of pharmaceuticals and other biologically active agents due to their ability to be incorporated into larger, more complex molecular scaffolds.